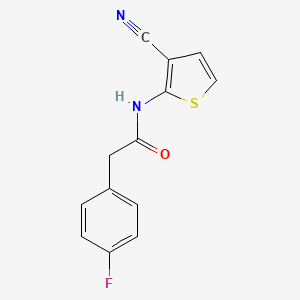
N-(3-cyanothiophen-2-yl)-2-(4-fluorophenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-cyanothiophen-2-yl)-2-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C13H9FN2OS and its molecular weight is 260.29. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(3-cyanothiophen-2-yl)-2-(4-fluorophenyl)acetamide is a synthetic organic compound notable for its potential biological activities. Its molecular formula is C13H9FN2OS, and it has a molecular weight of 260.29 g/mol. The compound features a thiophene ring substituted with a cyano group and a phenylacetamide moiety that includes a fluorine atom, which may influence its pharmacological properties.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. For instance, it has been tested against various microbial strains, including Gram-positive and Gram-negative bacteria, as well as yeasts like Candida glabrata and Candida krusei. The compound showed promising results in inhibiting the growth of these pathogens, indicating its potential as an antimicrobial agent .
Antioxidant Activity
The antioxidant capacity of this compound has also been evaluated using the ABTS assay. It exhibited moderate antioxidant activity, suggesting that it may help in mitigating oxidative stress in biological systems. This property is particularly relevant in the context of diseases where oxidative damage plays a critical role .
Enzyme Inhibition
A critical area of research involves the compound's role as an enzyme inhibitor. Specifically, derivatives based on the N-(3-cyanothiophen-2-yl)-2-phenoxyacetamide framework have been synthesized and tested for their inhibitory effects on α-glucosidase, an enzyme implicated in carbohydrate metabolism and type 2 diabetes. One analog demonstrated an IC50 value of 2.11 μM, significantly outperforming established inhibitors like Acarbose . This highlights the compound's potential for therapeutic applications in diabetes management.
The mechanism through which this compound exerts its biological effects is likely multifaceted. It may interact with specific enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed biochemical studies are necessary to elucidate these interactions fully.
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with similar compounds can provide insights into its biological activity.
| Compound Name | Structure | Key Biological Activity |
|---|---|---|
| N-(3-cyanothiophen-2-yl)-2-phenoxyacetamide | Structure | Strong α-glucosidase inhibitor |
| N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide | Not specified | Moderate antioxidant and antimicrobial activity |
| N-(3-cyanothiophen-2-yl)-2-(4-methoxyphenyl)acetamide | Not specified | Potentially similar activity profile |
The presence of the fluorine atom in this compound may enhance its electronic properties and influence its interaction with biological targets compared to its analogs.
Case Study 1: Antimicrobial Efficacy
A study focused on evaluating the antimicrobial efficacy of this compound revealed that it exhibited significant inhibition against both bacterial and fungal strains. The microdilution method was employed to determine the minimum inhibitory concentration (MIC), providing quantitative data on its effectiveness.
Case Study 2: Diabetes Therapeutics
In another investigation, derivatives of this compound were synthesized and screened for their ability to inhibit α-glucosidase. The most potent analog demonstrated not only high selectivity but also noncytotoxic effects on human hepatocyte cells, indicating a favorable safety profile for potential therapeutic applications .
属性
IUPAC Name |
N-(3-cyanothiophen-2-yl)-2-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN2OS/c14-11-3-1-9(2-4-11)7-12(17)16-13-10(8-15)5-6-18-13/h1-6H,7H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAUHUJYNZKBPQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NC2=C(C=CS2)C#N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














